molecular formula C14H17NO6 B5444135 propan-2-yl 2-[2-methoxy-4-[(Z)-2-nitroethenyl]phenoxy]acetate

propan-2-yl 2-[2-methoxy-4-[(Z)-2-nitroethenyl]phenoxy]acetate

Cat. No.: B5444135
M. Wt: 295.29 g/mol
InChI Key: KODZHDHZKWNFBM-SREVYHEPSA-N
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Description

Propan-2-yl 2-[2-methoxy-4-[(Z)-2-nitroethenyl]phenoxy]acetate is an organic compound with a complex structure It is characterized by the presence of a nitroethenyl group, a methoxy group, and an ester linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 2-[2-methoxy-4-[(Z)-2-nitroethenyl]phenoxy]acetate typically involves multiple steps:

    Formation of the Nitroethenyl Intermediate: This step involves the nitration of an appropriate precursor to introduce the nitroethenyl group.

    Esterification: The final step involves the esterification of the intermediate with propan-2-ol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 2-[2-methoxy-4-[(Z)-2-nitroethenyl]phenoxy]acetate can undergo various chemical reactions, including:

    Oxidation: The nitroethenyl group can be oxidized to form nitro derivatives.

    Reduction: Reduction of the nitro group can yield amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenoxyacetates.

Scientific Research Applications

Propan-2-yl 2-[2-methoxy-4-[(Z)-2-nitroethenyl]phenoxy]acetate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the treatment of certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of propan-2-yl 2-[2-methoxy-4-[(Z)-2-nitroethenyl]phenoxy]acetate involves its interaction with specific molecular targets. The nitroethenyl group can participate in redox reactions, while the methoxy and ester groups can influence the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propan-2-yl 2-[2-methoxy-4-[(Z)-2-nitroethenyl]phenoxy]acetate is unique due to the presence of the nitroethenyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

propan-2-yl 2-[2-methoxy-4-[(Z)-2-nitroethenyl]phenoxy]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO6/c1-10(2)21-14(16)9-20-12-5-4-11(6-7-15(17)18)8-13(12)19-3/h4-8,10H,9H2,1-3H3/b7-6-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KODZHDHZKWNFBM-SREVYHEPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)COC1=C(C=C(C=C1)C=C[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)COC1=C(C=C(C=C1)/C=C\[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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